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molecular formula C8H8BrNO3S B2779112 8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide CAS No. 1363593-70-7

8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide

Cat. No. B2779112
M. Wt: 278.12
InChI Key: LASIMURTOVOHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569285B2

Procedure details

37 g (81 mmol) of the product obtained in Step D above are heated at reflux in the presence of 2.69 g (16 mmol) of KI and 33.6 g (240 mmol) of K2CO3 in 1.2 L of ethanol for about 18 hours. After cooling, the salts are filtered off and rinsed with acetone. After evaporation, the filtrate is taken up in water. The mixture is acidified with 1N HCl solution and then extracted 3 times with CH2Cl2. The organic phase is washed twice with brine, dried over MgSO4 and evaporated. The residue obtained (˜22 g) is then triturated in heptane, and then the mixture is allowed to separate in order to remove the heptane supernatant. The residue is again triturated in a heptane/isopropyl ether mixture to obtain a solid. After filtration, the product is rapidly dried and then ground in a mortar. The solid obtained is dissolved in heptane, stirred for about 1 hour and filtered to yield the expected product.
Name
product
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
33.6 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[N:7]([S:11]([C:14]1[CH:19]=[C:18]([Br:20])[CH:17]=[CH:16][C:15]=1[OH:21])(=[O:13])=[O:12])[CH2:8][CH2:9]Cl)(C)(C)C.C([O-])([O-])=O.[K+].[K+]>C(O)C.CCCCCCC>[Br:20][C:18]1[CH:17]=[CH:16][C:15]2[O:21][CH2:9][CH2:8][NH:7][S:11](=[O:13])(=[O:12])[C:14]=2[CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
product
Quantity
37 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(CCCl)S(=O)(=O)C1=C(C=CC(=C1)Br)O)=O
Step Two
Name
Quantity
33.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the salts are filtered off
WASH
Type
WASH
Details
rinsed with acetone
CUSTOM
Type
CUSTOM
Details
After evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with CH2Cl2
WASH
Type
WASH
Details
The organic phase is washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained (˜22 g)
CUSTOM
Type
CUSTOM
Details
is then triturated in heptane
CUSTOM
Type
CUSTOM
Details
to separate in order
CUSTOM
Type
CUSTOM
Details
to remove the heptane supernatant
CUSTOM
Type
CUSTOM
Details
The residue is again triturated in a heptane/isopropyl ether mixture
CUSTOM
Type
CUSTOM
Details
to obtain a solid
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the product is rapidly dried
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC2=C(OCCNS2(=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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